[4-(2,3-Dimethylphenyl)piperazin-1-yl](2,4-dinitrophenyl)methanone
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Overview
Description
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperazin-1-ylmethanone
- 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone
- 4-(2-Methylphenyl)piperazin-1-ylmethanone
Uniqueness
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethylphenyl and dinitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H20N4O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone |
InChI |
InChI=1S/C19H20N4O5/c1-13-4-3-5-17(14(13)2)20-8-10-21(11-9-20)19(24)16-7-6-15(22(25)26)12-18(16)23(27)28/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
QPKKGMICEZWSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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